molecular formula C16H18N2O B3336969 1-Ethyl-1-(2-methylphenyl)-3-phenylurea CAS No. 4559-91-5

1-Ethyl-1-(2-methylphenyl)-3-phenylurea

Cat. No.: B3336969
CAS No.: 4559-91-5
M. Wt: 254.33 g/mol
InChI Key: NWPWSYCCDRWEAQ-UHFFFAOYSA-N
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Description

1-Ethyl-1-(2-methylphenyl)-3-phenylurea is a synthetic organic compound belonging to the phenylurea class, provided for research and development purposes. While specific studies on this exact alkylated derivative are not readily available, structurally related phenylurea compounds are extensively investigated for their diverse industrial and material science applications. Phenylurea derivatives are widely recognized for their role as stabilizers and burning rate moderators in propellants . Furthermore, research into substituted phenylureas has demonstrated their significant potential as robust corrosion inhibitors for mild steel in acidic environments, functioning through adsorption onto metal surfaces . The specific substitution pattern of ethyl and methyl groups on the phenyl rings of this particular compound may offer unique steric and electronic properties, making it a candidate for exploration in areas such as materials science, the development of supramolecular structures due to its hydrogen-bonding capability , and organic synthesis. Researchers can utilize this chemical as a building block or reference standard in method development and application testing. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-ethyl-1-(2-methylphenyl)-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-3-18(15-12-8-7-9-13(15)2)16(19)17-14-10-5-4-6-11-14/h4-12H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPWSYCCDRWEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304092
Record name 1-ethyl-1-(2-methylphenyl)-3-phenylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4559-91-5
Record name NSC164159
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164159
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Record name 1-ethyl-1-(2-methylphenyl)-3-phenylurea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYL-3-PHENYL-1-(O-TOLYL)UREA
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1-(2-methylphenyl)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-1-(2-methylphenyl)hydrazine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-(2-methylphenyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different fields:

Chemistry

  • Building Block for Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules, facilitating the development of novel compounds with specific properties.

Biology

  • Biological Activity Studies: Research indicates that 1-Ethyl-1-(2-methylphenyl)-3-phenylurea exhibits potential antimicrobial and anticancer properties. Its mechanism of action likely involves interactions with enzymes and cellular receptors, modulating their activity.

Medicine

  • Pharmaceutical Development: The compound is investigated for its potential as a pharmaceutical intermediate or lead compound in drug development due to its structural characteristics that influence biological activity.

Agricultural Science

  • Pesticide Development: Given its chemical nature, the compound may also be explored for use in developing new agrochemicals or herbicides.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Research: Investigations into its efficacy against specific cancer cell lines have shown promising results, indicating its potential as a lead compound for drug development.
  • Antimicrobial Activity: Studies assessing its effectiveness against bacterial strains have demonstrated significant inhibitory effects, suggesting further exploration in antibiotic development.

Mechanism of Action

The mechanism of action of 1-ethyl-1-(2-methylphenyl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and toxicological differences between 1-ethyl-1-(2-methylphenyl)-3-phenylurea and related urea derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Toxicity (GHS Classification) Applications/Notes
This compound C₁₆H₁₈N₂O 254.33 Ethyl, 2-methylphenyl, phenyl H302 (oral toxicity), H315, H319, H335 (respiratory) Laboratory chemical synthesis
1-(2-Chloroethyl)-3-phenylurea C₉H₁₁ClN₂O 198.65 2-Chloroethyl, phenyl Not explicitly reported Intermediate in organic synthesis
1-(2-Bromoethyl)-3-phenylurea C₉H₁₁BrN₂O 243.10 2-Bromoethyl, phenyl Not explicitly reported Potential alkylating agent; limited safety data
1-(2-Chloroethoxy)-3-phenylurea C₉H₁₁ClN₂O₂ 214.65 2-Chloroethoxy, phenyl No specific hazards listed Unknown; structural analog for pesticidal studies
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O 221.30 Dimethylaminopropyl, phenyl Unclassified; precautionary measures advised Explored for anti-infective properties

Structural and Functional Differences

  • Halogenated derivatives (e.g., chloroethyl, bromoethyl) may exhibit higher electrophilicity, making them suitable for alkylation reactions or as intermediates in drug discovery . The dimethylaminopropyl group in 3-[3-(dimethylamino)propyl]-1-phenylurea introduces basicity, which could enhance solubility in acidic environments and interaction with biological targets .

Hydrogen Bonding and Crystallinity

  • Urea derivatives form extensive hydrogen-bonded networks, influencing their crystallinity and stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-1-(2-methylphenyl)-3-phenylurea, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Step 1 : Employ urea-forming reactions, such as coupling substituted anilines with isocyanates or carbamoyl chlorides under anhydrous conditions.
  • Step 2 : Optimize solvent choice (e.g., dichloromethane or THF) and temperature (40–60°C) to minimize side reactions.
  • Step 3 : Use catalysts like triethylamine to enhance reaction efficiency.
  • Step 4 : Monitor purity via HPLC or GC-MS, and refine recrystallization solvents (e.g., ethanol/water mixtures) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

  • Methodological Answer :

  • Step 1 : Perform ¹H/¹³C NMR to confirm substituent positions and assess symmetry.
  • Step 2 : Use FT-IR to identify urea carbonyl stretches (~1650–1700 cm⁻¹) and N-H vibrations.
  • Step 3 : Conduct X-ray crystallography to resolve 3D conformation (e.g., planarity of the urea backbone).
  • Step 4 : Apply DFT calculations (B3LYP/6-31G*) to model electronic properties (e.g., HOMO/LUMO energies) .

Q. What safety protocols and personal protective equipment (PPE) are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear NIOSH-approved respirators, chemical-resistant gloves (nitrile), and safety goggles .
  • Handling : Use fume hoods for weighing and synthesis to avoid inhalation of dust.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between theoretical predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts) for this compound’s reactivity?

  • Methodological Answer :

  • Step 1 : Validate computational models by comparing multiple DFT functionals (e.g., M06-2X vs. B3LYP).
  • Step 2 : Check solvent effects in simulations (e.g., PCM models for DMSO or chloroform).
  • Step 3 : Re-examine experimental conditions (e.g., temperature, concentration) that may alter tautomerism or aggregation .

Q. How can researchers design experiments to assess structure-activity relationships (SAR) for modifications to the urea backbone and aryl substituents?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on phenyl rings).
  • Step 2 : Test biological activity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants, logP).
  • Step 3 : Use molecular docking to predict binding modes to target proteins (e.g., kinases or receptors) .

Q. What in vitro and in vivo models are suitable for evaluating the compound’s biological activity, given its structural similarity to known bioactive ureas?

  • Methodological Answer :

  • In Vitro : Use cell-based assays (e.g., MTT for cytotoxicity) and target-specific assays (e.g., COX-2 inhibition).
  • In Vivo : Prioritize rodent models for pharmacokinetic studies (oral bioavailability, half-life) and toxicity profiling (LD₅₀).
  • Reference Standards : Compare with structurally related ureas documented in pharmacological databases .

Q. How can researchers address challenges in solubility and stability during formulation studies for this compound?

  • Methodological Answer :

  • Step 1 : Test co-solvents (PEG 400, DMSO) or cyclodextrin complexes to enhance aqueous solubility.
  • Step 2 : Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the urea group).
  • Step 3 : Use LC-MS to characterize degradation products and adjust formulation pH or excipients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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